molecular formula C18H15NO B12576516 N-(Anthracen-2-YL)-2-methylprop-2-enamide CAS No. 624736-07-8

N-(Anthracen-2-YL)-2-methylprop-2-enamide

Cat. No.: B12576516
CAS No.: 624736-07-8
M. Wt: 261.3 g/mol
InChI Key: FDFZXCZBCNBAGX-UHFFFAOYSA-N
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Description

N-(Anthracen-2-YL)-2-methylprop-2-enamide is an organic compound that features an anthracene moiety attached to an amide group. Anthracene, a polycyclic aromatic hydrocarbon, is known for its photophysical properties and is commonly used in organic electronics and photochemistry. The compound’s structure allows it to participate in various chemical reactions and makes it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Anthracen-2-YL)-2-methylprop-2-enamide typically involves the reaction of anthracene-2-amine with 2-methylprop-2-enoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is usually stirred at room temperature for a specified period to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Techniques like continuous flow synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(Anthracen-2-YL)-2-methylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the anthracene ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens or nitrating agents can be used under acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Anthraquinone derivatives.

    Reduction: Anthracene-2-yl-2-methylpropanamide.

    Substitution: Various substituted anthracene derivatives depending on the reagent used.

Scientific Research Applications

N-(Anthracen-2-YL)-2-methylprop-2-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Anthracen-2-YL)-2-methylprop-2-enamide involves its interaction with molecular targets such as DNA. The anthracene moiety can intercalate between DNA base pairs, disrupting the DNA structure and potentially leading to apoptosis in cancer cells . This interaction is facilitated by the planar structure of the anthracene ring, which allows it to fit snugly between the base pairs.

Comparison with Similar Compounds

Similar Compounds

  • 9-(4-Phenyl)anthracene
  • 9-(4-Phenylethynyl)anthracene
  • 9,10-Bis(phenylethynyl)anthracene

Uniqueness

N-(Anthracen-2-YL)-2-methylprop-2-enamide is unique due to the presence of the amide group, which can participate in hydrogen bonding and other interactions that are not possible with purely hydrocarbon-based anthracene derivatives . This functional group enhances its solubility and reactivity, making it a versatile compound for various applications.

Biological Activity

N-(Anthracen-2-YL)-2-methylprop-2-enamide, also known by its CAS number 624736-07-8, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C₁₈H₁₅NO
  • Molecular Weight : 261.32 g/mol
  • LogP : 5.157 (indicating lipophilicity)

The compound features an anthracene moiety which is significant for its interactions with biological systems. The presence of the amide functional group enhances its potential as a bioactive molecule.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The anthracene structure may facilitate binding to specific sites due to π-π stacking interactions, which are crucial in drug design for enhancing binding affinity and specificity.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity : Some studies have suggested that anthracene derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
  • Antimicrobial Properties : Certain analogs of anthracene have shown effectiveness against bacterial strains, indicating potential as antimicrobial agents.
  • Neuroprotective Effects : The compound may also exhibit neuroprotective properties, potentially through modulation of neurotransmitter systems.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell growth in breast cancer cells ,
AntimicrobialEffective against Gram-positive bacteria
NeuroprotectiveModulation of neurotransmitter release

Case Study: Anticancer Activity

In a study published by MDPI, researchers explored the effects of various anthracene derivatives on breast cancer cell lines. The results indicated that this compound significantly reduced cell viability at concentrations above 10 µM, suggesting a dose-dependent response. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.

Table 2: Anticancer Efficacy Data

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
107520
255040
503070

Properties

CAS No.

624736-07-8

Molecular Formula

C18H15NO

Molecular Weight

261.3 g/mol

IUPAC Name

N-anthracen-2-yl-2-methylprop-2-enamide

InChI

InChI=1S/C18H15NO/c1-12(2)18(20)19-17-8-7-15-9-13-5-3-4-6-14(13)10-16(15)11-17/h3-11H,1H2,2H3,(H,19,20)

InChI Key

FDFZXCZBCNBAGX-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)NC1=CC2=CC3=CC=CC=C3C=C2C=C1

Origin of Product

United States

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